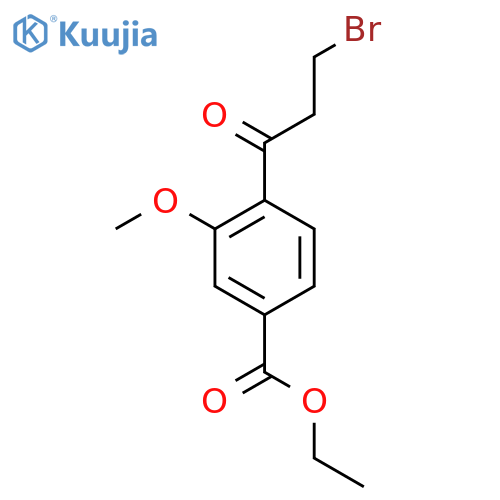

Cas no 1805882-78-3 (Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate)

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate

-

- インチ: 1S/C13H15BrO4/c1-3-18-13(16)9-4-5-10(11(15)6-7-14)12(8-9)17-2/h4-5,8H,3,6-7H2,1-2H3

- InChIKey: WOJKZCAGIVEWBC-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C1C=CC(C(=O)OCC)=CC=1OC)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 7

- 複雑さ: 293

- トポロジー分子極性表面積: 52.6

- 疎水性パラメータ計算基準値(XlogP): 2.5

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015006773-1g |

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate |

1805882-78-3 | 97% | 1g |

1,549.60 USD | 2021-06-21 | |

| Alichem | A015006773-500mg |

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate |

1805882-78-3 | 97% | 500mg |

839.45 USD | 2021-06-21 | |

| Alichem | A015006773-250mg |

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate |

1805882-78-3 | 97% | 250mg |

484.80 USD | 2021-06-21 |

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate 関連文献

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

-

Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879

-

Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoateに関する追加情報

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate (CAS No. 1805882-78-3): A Comprehensive Overview

Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate, with the chemical formula C₁₁H₁₃BrO₄, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This organobromine derivative is characterized by its unique structural features, which include a brominated propanoyl side chain and a methoxy-substituted benzoate core, making it a versatile intermediate in the synthesis of various bioactive molecules.

The compound's molecular structure imparts several advantageous properties, such as high reactivity and stability under specific conditions. These attributes have positioned Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate as a valuable building block in the development of novel therapeutic agents. Its bromine moiety, in particular, facilitates further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic frameworks.

In recent years, there has been a surge in research focused on the synthetic applications of Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate. Studies have demonstrated its efficacy in the preparation of pharmaceutical intermediates, including kinase inhibitors and antiviral agents. The methoxy group on the benzoate ring enhances lipophilicity, which is a critical factor in drug bioavailability. This has led to its incorporation into numerous drug discovery programs aimed at targeting diseases with high unmet medical needs.

One of the most compelling aspects of Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate is its role in the development of small molecule drugs that modulate biological pathways associated with inflammation and cancer. Researchers have leveraged its structural motifs to design molecules that interact with specific protein targets, thereby inhibiting disease progression. For instance, derivatives of this compound have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a crucial role in immune responses and hematological malignancies.

The chemical synthesis of Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate involves multi-step processes that highlight its synthetic versatility. The reaction sequence typically begins with the bromination of propionic acid derivatives followed by esterification with methoxybenzoic acid. Advances in catalytic systems have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These innovations align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a medicinal chemistry perspective, Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate serves as a scaffold for exploring structure-activity relationships (SAR). By modifying its substituents, researchers can fine-tune pharmacokinetic properties such as solubility, metabolic stability, and target affinity. This approach has been instrumental in optimizing lead compounds for clinical development. The compound's ability to undergo selective functionalization makes it an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics.

The pharmacological potential of Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate has also been explored in the context of neurodegenerative diseases. Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects by modulating cholinergic and glutamatergic signaling pathways. These findings underscore the importance of exploring novel chemical entities for treating conditions like Alzheimer's disease and Parkinson's disease, where current treatments offer limited efficacy.

In conclusion, Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate (CAS No. 1805882-78-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and synthetic utility make it a cornerstone for developing innovative therapeutic strategies across multiple disease areas. As research continues to uncover new applications for this compound, its importance in drug discovery is poised to grow even further.

1805882-78-3 (Ethyl 4-(3-bromopropanoyl)-3-methoxybenzoate) 関連製品

- 1401665-25-5((S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester)

- 1351610-43-9(5-(1-{[1,1'-biphenyl]-4-carbonyl}azetidin-3-yl)-3-cyclopropyl-1,2,4-oxadiazole)

- 1182895-47-1(2-(2,2-Difluoroethylamino)acetamide)

- 1807021-75-5(3-Aminomethyl-4-chloro-5-cyanophenylacetic acid)

- 2138344-10-0(2-Pyrrolidinone, 3-chloro-4-(hydroxymethyl)-1-(2-methoxyphenyl)-)

- 2091455-39-7(ethyl 4-amino-1H-indazole-3-carboxylate)

- 2142362-39-6(tert-butyl 3-(4-bromophenyl)(hydroxy)methylpiperidine-1-carboxylate)

- 1252839-18-1(N-benzyl-N-ethyl-2-[3-(3-methylbutyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide)

- 2228257-54-1(1-{1-[4-(Trifluoromethoxy)phenyl]cyclopropyl}ethan-1-ol)

- 921873-98-5(3-benzyl-1-{4-(trifluoromethyl)phenylmethyl}-1H,2H,3H,4H-pyrido3,2-dpyrimidine-2,4-dione)